N,N-Dimethyl-3-phenyl-indene-2-ethylamine hydrobromide
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Overview
Description
N,N-Dimethyl-3-phenyl-indene-2-ethylamine hydrobromide (also known as DMPEA-HBr) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of DMPEA-HBr is not fully understood. However, it has been suggested that it may act by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects:
DMPEA-HBr has been shown to have antidepressant and anxiolytic effects in animal models. It has also been studied for its potential anti-inflammatory and neuroprotective effects. However, more research is needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
DMPEA-HBr has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. However, it also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can make it challenging to study its long-term effects.
Future Directions
There are several future directions for research on DMPEA-HBr. One area of interest is its potential therapeutic applications for depression and anxiety. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness and safety in humans. Another area of interest is its potential anti-inflammatory and neuroprotective effects. Additional research is needed to explore these potential benefits and to determine their clinical significance. Finally, more research is needed to fully understand the biochemical and physiological effects of DMPEA-HBr and to identify any potential side effects or risks associated with its use.
Synthesis Methods
DMPEA-HBr can be synthesized by reacting 3-phenylindene-2-carboxylic acid with N,N-dimethylethylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with hydrobromic acid to yield DMPEA-HBr.
Scientific Research Applications
DMPEA-HBr has been studied for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. It has also been studied for its potential anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
N,N-dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.BrH/c1-20(2)13-12-17-14-16-10-6-7-11-18(16)19(17)15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZIHTOPQIWGNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=C(C2=CC=CC=C2C1)C3=CC=CC=C3.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943093 |
Source
|
Record name | N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide | |
CAS RN |
20845-65-2 |
Source
|
Record name | Indene-2-ethylamine, N,N-dimethyl-3-phenyl-, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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